Product packaging for 2-(2-Nitrobenzylidene)malonic acid(Cat. No.:CAS No. 103582-31-6)

2-(2-Nitrobenzylidene)malonic acid

Cat. No.: B6299957
CAS No.: 103582-31-6
M. Wt: 237.17 g/mol
InChI Key: PWOSYAXUKPDKHQ-UHFFFAOYSA-N
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Description

Contextualization within Nitroaromatic and Active Methylene (B1212753) Compound Research

2-(2-Nitrobenzylidene)malonic acid is an organic compound that integrates two key functional groups: a nitroaromatic moiety and an active methylene group. smolecule.comwikipedia.org Nitroaromatic compounds, characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, are a significant class of industrial chemicals. nih.govnumberanalytics.com The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, making these compounds valuable precursors in the synthesis of dyes, polymers, pesticides, and explosives. wikipedia.orgnih.govresearchgate.net

Concurrently, the compound is classified as an active methylene compound. egyankosh.ac.in This classification applies to molecules where a methylene group (-CH2-) is positioned between two electron-withdrawing groups, in this case, the two carboxylic acid functions of malonic acid. egyankosh.ac.indoubtnut.com This structural arrangement renders the methylene hydrogens acidic, facilitating their removal by a base and enabling a variety of chemical transformations. egyankosh.ac.indoubtnut.comucalgary.ca The dual identity of this compound as both a nitroaromatic and an active methylene compound underpins its versatile reactivity and utility in organic synthesis.

Historical Development and Evolution of Synthetic Approaches to Benzylidene Malonic Acid Scaffolds

The synthesis of benzylidene malonic acid and its derivatives has a well-established history rooted in classic organic reactions. The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, has been a primary method for producing these scaffolds. wikipedia.org This reaction typically involves the condensation of an aromatic aldehyde with an active methylene compound like malonic acid or its esters, often catalyzed by a weak base such as piperidine (B6355638). wikipedia.orgprepchem.com

Over the years, variations and improvements to this fundamental approach have been developed. For instance, the Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as both the solvent and catalyst, often leading to simultaneous decarboxylation. wikipedia.org Other historical methods include the reaction of benzal chlorides with the sodium salt of malonic acid esters. google.com The malonic ester synthesis, a broader synthetic strategy, provides a versatile pathway to substituted carboxylic acids, and its principles are applicable to the creation of complex benzylidene malonic acid derivatives. youtube.commasterorganicchemistry.comlibretexts.org These foundational synthetic routes have been refined over time to improve yields, reduce reaction times, and expand the scope of accessible derivatives.

The typical synthesis of this compound itself involves the condensation of 2-nitrobenzaldehyde (B1664092) with malonic acid. smolecule.com This reaction is often carried out under reflux conditions in a suitable solvent, with purification achieved through techniques like recrystallization. smolecule.com

Current Research Landscape and Emerging Directions for Substituted Malonic Acid Derivatives

Substituted malonic acid derivatives, including this compound, continue to be an active area of research, driven by their potential in various scientific fields. A significant focus of current research is the exploration of their biological activities. For instance, derivatives of benzylidene malonic acid are investigated for their potential as antimicrobial, anti-inflammatory, and antioxidant agents. ontosight.ai Preliminary studies have also suggested that some of these compounds may exhibit anticancer properties. smolecule.com

The versatility of the malonic acid scaffold allows for the synthesis of a wide range of derivatives with diverse functionalities. google.com Modern synthetic efforts often focus on creating libraries of these compounds to screen for specific biological targets. For example, recent research has explored malonic acid derivatives as inhibitors of enzymes like CD73, which is a target for cancer immunotherapy. nih.gov The ability to readily modify the aromatic ring and the malonic acid portion of the molecule allows for fine-tuning of its properties, making it a valuable platform for drug discovery and development. nih.govfrontiersin.org

Furthermore, the reactive nature of the nitro group in compounds like this compound offers additional avenues for synthetic diversification. wikipedia.org The nitro group can be reduced to an amine, which can then be further functionalized, opening up possibilities for creating a new array of compounds with potentially novel properties and applications. wikipedia.org

Below is a table summarizing the key chemical information for this compound.

PropertyValue
IUPAC Name This compound
CAS Number 103582-31-6
Molecular Formula C₁₀H₇NO₆
Molecular Weight 237.17 g/mol
Appearance Yellow to brown solid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO6 B6299957 2-(2-Nitrobenzylidene)malonic acid CAS No. 103582-31-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-nitrophenyl)methylidene]propanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO6/c12-9(13)7(10(14)15)5-6-3-1-2-4-8(6)11(16)17/h1-5H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOSYAXUKPDKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C(=O)O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544726
Record name [(2-Nitrophenyl)methylidene]propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103582-31-6
Record name [(2-Nitrophenyl)methylidene]propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathway Elucidation

Knoevenagel Condensation Strategies for 2-(2-Nitrobenzylidene)malonic Acid Synthesis

The Knoevenagel condensation is a versatile and widely used method for forming carbon-carbon double bonds. wikipedia.orgpurechemistry.org It is a modification of the aldol (B89426) condensation and is pivotal in producing α,β-unsaturated ketones. wikipedia.org

Various catalytic systems and reaction environments have been explored to optimize the synthesis of compounds like this compound. The choice of catalyst and solvent can significantly impact reaction rates and yields.

The Knoevenagel condensation is traditionally catalyzed by weak bases. wikipedia.org However, both Brønsted and Lewis acids can also be employed. Brønsted acids can catalyze the reaction, and the presence of nitro compounds can sometimes have a co-catalytic effect, accelerating the reaction. nih.gov Lewis acids, such as zinc chloride (ZnCl₂), cadmium iodide (CdI₂), and titanium tetrachloride (TiCl₄), have also been used to catalyze this condensation. ijcps.org The use of mixed metal oxides with both acidic and basic sites has been shown to enhance reaction rates. rsc.org For instance, zinc oxide, which has a high concentration of both acidic and basic sites, has demonstrated high efficacy. rsc.orgresearchgate.net

Table 1: Comparison of Catalytic Systems

Catalyst Type Example Role in Reaction
Brønsted Acid H₂O Protonates the carbonyl group, making it more electrophilic. rsc.org
Lewis Acid ZnCl₂ Coordinates with the carbonyl oxygen, increasing its electrophilicity. ijcps.org

Organocatalysis offers a greener alternative to metal-based catalysts. Amines like piperidine (B6355638) are common organocatalysts for the Knoevenagel condensation. wikipedia.org In recent years, deep eutectic solvents (DES) have emerged as both catalysts and environmentally friendly solvents for this reaction. mtsu.edu A common DES is a mixture of choline (B1196258) chloride and urea. mtsu.eduscielo.br These solvents are advantageous due to their low cost, safety, and recyclability. mtsu.edu

Table 2: Examples of Organocatalysts and DES in Knoevenagel Condensation

Catalyst/Solvent Reactants Conditions Yield
Porcine Pancreas Lipase (PPL) 4-Nitrobenzaldehyde and 1,3-dihydroindol-2-one DMSO-water mixture High

In line with the principles of green chemistry, solvent-free methods for the Knoevenagel condensation have been developed. tue.nllookchem.com These reactions can be carried out using mechanochemical methods, such as ball milling, which can lead to quantitative yields in a short amount of time. nih.govbeilstein-journals.org Another green approach involves using water as the solvent, which can also act as a Brønsted base catalyst. rsc.org Natural catalysts, like a water extract of banana, have also been successfully used in solvent-free grindstone methods. niscpr.res.in

Table 3: Green Chemistry Approaches to Knoevenagel Condensation

Method Catalyst Conditions Key Advantage
Mechanochemical None Ball milling, 50 Hz Solvent-free, rapid reaction. nih.govbeilstein-journals.org
Aqueous Media Ni(NO₃)₂·6H₂O Room temperature Use of water as a green solvent. ijcps.org

The mechanism of the Knoevenagel condensation typically involves three main steps: deprotonation of the active methylene (B1212753) compound, nucleophilic addition to the carbonyl group, and subsequent elimination of a water molecule. purechemistry.org

The reaction can proceed through different pathways depending on the catalyst used. With a base catalyst, the active methylene compound is deprotonated to form an enolate ion. purechemistry.org This enolate then attacks the carbonyl carbon of the aldehyde. In the case of an acid catalyst, the carbonyl group is protonated, making it more electrophilic for the attack by the active methylene compound. rsc.org

In some cases, particularly with amine catalysts like piperidine, an iminium ion can be formed as an intermediate. acs.org The reaction of the enolate with this iminium ion is a key step in the catalytic cycle. acs.org

Theoretical calculations have been used to study the free energy profile of the Knoevenagel condensation. acs.org For the piperidine-catalyzed reaction of benzaldehyde (B42025) with acetylacetone, the formation of the iminium ion was identified as the rate-determining step. acs.org The energy barrier for the direct attack of piperidine on benzaldehyde is relatively high. acs.org

Computational modeling has also been employed to understand the role of catalysts in cascade reactions involving Knoevenagel condensation. For instance, in a deacetalisation-Knoevenagel condensation catalyzed by bis(melaminium)adipate, the initial demethoxylation step was found to be rate-limiting. nih.gov

Mechanistic Investigations of the Condensation Process

Role of Intermediates and Reaction Kinetics

The synthesis of this compound is a prime example of the Knoevenagel condensation reaction. orientjchem.orgorientjchem.org This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, malonic acid, to a carbonyl group, provided by 2-nitrobenzaldehyde (B1664092), followed by a dehydration reaction. orientjchem.orgorientjchem.org The process is typically catalyzed by a weak base, such as an amine.

The reaction mechanism proceeds through several key steps. Initially, the basic catalyst deprotonates the malonic acid to form a carbanion enolate. This nucleophilic intermediate then attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. The subsequent intermediate undergoes protonation and then dehydration to yield the final α,β-unsaturated product, this compound. orientjchem.orgorientjchem.org Kinetic studies of similar Knoevenagel condensations have shown that the rate-determining step is often the initial carbon-carbon bond formation. orientjchem.org The reaction kinetics can be influenced by factors such as the choice of catalyst and solvent polarity. researchgate.net In some instances, particularly in mechanochemical syntheses, reaction intermediates have been successfully isolated and characterized, providing deeper insight into the reaction pathway. researchgate.net

Derivatization Pathways and Chemical Transformations of this compound

This compound serves as a precursor for a variety of chemical transformations, leading to diverse molecular architectures.

Decarboxylation Reactions and Product Characterization

The decarboxylation of β-keto acids and their vinylogous counterparts, like this compound, is a well-established transformation. masterorganicchemistry.com Heating this compound induces the loss of carbon dioxide, a process facilitated by the formation of a stable enol intermediate through a cyclic transition state. masterorganicchemistry.com This reaction is a common final step in syntheses involving malonic acid derivatives. masterorganicchemistry.com

The primary product of the decarboxylation of this compound is typically a nitrostyrene (B7858105) derivative. The characterization of these products is routinely achieved through standard spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, with X-ray crystallography providing definitive structural confirmation for crystalline products. nih.gov Modern photoredox catalysis methods have also been developed for the hydrodecarboxylation of malonic acid derivatives, offering a catalytic and direct route to reduce the carboxylic acid groups. nih.govorganic-chemistry.org

Table 1: Decarboxylation Approaches for Malonic Acid Derivatives

Method Reagents/Conditions Key Features
Thermal Decarboxylation Heating Spontaneous loss of CO2, often requires elevated temperatures. masterorganicchemistry.com
Krapcho Decarboxylation DMSO, H2O, salt (e.g., LiCl) Effective for esters of malonic acids, often under microwave conditions. organic-chemistry.org
Photoredox Catalysis Acridinium photooxidant, phenyldisulfide, Hünig's base Catalytic hydrodecarboxylation under mild conditions. nih.gov

Reduction Chemistry of the Nitro Group and Benzylidene Moiety

The chemical reduction of this compound offers pathways to various functionalized molecules by targeting the nitro group and the benzylidene double bond. The selective reduction of one functional group in the presence of the other is a key challenge and opportunity.

The nitro group can be reduced to various oxidation states, most commonly to an amino group, using reagents like catalytic hydrogenation (e.g., Pd/C with H₂), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is fundamental in synthesizing amino-substituted aromatic compounds. The benzylidene C=C double bond can be reduced to a single bond via catalytic hydrogenation, which may occur concurrently with nitro group reduction depending on the catalyst and conditions. Asymmetric reduction of malonic esters has been explored to create chiral molecules with quaternary stereocenters. nih.govresearchgate.net

Cyclization Reactions and Heterocyclic Synthesis

The strategic placement of the nitro and malonic acid functionalities on the benzene (B151609) ring makes this compound an excellent substrate for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems.

The synthesis of 2,1-benzisoxazoles (anthranils) can be achieved from ortho-nitro-substituted aromatic compounds. nih.govorganic-chemistry.orgorganic-chemistry.org One synthetic route involves the reductive cyclization of an ortho-nitro carbonyl compound. While not a direct cyclization of the title acid itself, derivatives of this compound, such as those formed from barbiturates, have been shown to undergo efficient cyclization to form 3-substituted-2,1-benzisoxazoles. researchgate.net This process often involves a reductive step where the nitro group is partially reduced, for example, to a nitroso or hydroxylamine (B1172632) intermediate, which then undergoes intramolecular condensation with a suitable group. researchgate.netnih.gov

While specific research on the gold(I)-catalyzed cyclization of this compound to form spirobislactones is not widely documented in the provided search results, the gold(I)-catalyzed desymmetric lactonization of alkynylmalonic acids is a known transformation. researchgate.net This reaction proceeds via an enantioselective hydroalkoxylation, where a gold(I) catalyst activates the alkyne moiety towards nucleophilic attack by the carboxylic acid groups. This methodology is used to create chiral lactones and could theoretically be adapted for substrates like this compound if the benzylidene group were replaced by an alkyne. Gold(I) catalysts are well-known for their ability to promote the cyclization of enynes and related systems. researchgate.net

Esterification and Amidation Strategies

The conversion of the carboxylic acid functionalities of this compound into esters and amides represents a crucial step in the synthesis of a diverse array of derivatives. These transformations are typically achieved through standard organic chemistry protocols, though the specific electronic and steric nature of the starting material can influence reaction conditions and outcomes.

Esterification: The esterification of this compound can be accomplished through several established methods. One common approach involves the reaction of the diacid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This Fischer-Speier esterification is an equilibrium-driven process, often requiring the removal of water to drive the reaction to completion.

Alternatively, more reactive acylating agents derived from the diacid can be employed. For instance, conversion of the carboxylic acid groups to acid chlorides using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol, provides a high-yielding route to the corresponding diester. Another strategy involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the direct condensation of the diacid with an alcohol.

The malonic ester synthesis, a cornerstone of C-C bond formation in organic chemistry, provides a related but distinct pathway where a malonic ester is first synthesized and then alkylated. oup.comrsc.orgacs.orgresearchgate.netwku.edu While not a direct esterification of this compound itself, the principles of malonic ester chemistry are foundational to understanding the reactivity of the malonate core. oup.comrsc.orgacs.orgresearchgate.netwku.edu The process typically involves deprotonation of the acidic α-hydrogen of a malonic ester with a base to form a stabilized enolate, which then acts as a nucleophile to attack an electrophile, such as an alkyl halide. oup.comrsc.orgacs.orgresearchgate.netwku.edu Subsequent hydrolysis and decarboxylation of the resulting substituted malonic ester yield a carboxylic acid. oup.comrsc.orgacs.orgresearchgate.netwku.edu

A representative esterification of a malonic acid derivative is the reaction of malonic acid with an alcohol in the presence of a catalyst. The choice of alcohol and reaction conditions can be tailored to achieve the desired ester product.

Interactive Data Table: Representative Esterification Conditions

Diacid/DerivativeAlcoholCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
Malonic AcidEthanol (B145695)L-proline-Reflux85 nih.gov
Diethyl Malonate-Sodium EthoxideEthanol-- rsc.orgwku.edu
Malonic AcidVarious AlcoholsAcidic Ion Exchange ResinWater30-100- osti.gov

Amidation: The synthesis of amides from this compound follows similar principles to esterification, involving the activation of the carboxylic acid groups followed by reaction with an amine. Direct amidation can be achieved by heating the diacid with an amine, although this method often requires harsh conditions and can lead to side products.

More commonly, coupling agents like DCC, EDC, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to facilitate the formation of the amide bond under milder conditions. The reaction proceeds through the formation of an activated ester intermediate, which is then readily attacked by the amine.

Another approach involves the conversion of the diacid to the corresponding diacid chloride, which then reacts rapidly with an amine to form the diamide. This method is highly effective but requires careful handling of the moisture-sensitive acid chloride intermediate. Recent advancements have also explored the direct amidation of carboxylic acids with nitroarenes, presenting a potentially streamlined route to N-aryl amides. rsc.org Furthermore, methods for the synthesis of non-symmetrical malonamides have been developed, offering pathways to more complex structures. wku.edu

Interactive Data Table: General Amidation Strategies for Carboxylic Acids

Carboxylic AcidAmineCoupling Agent/MethodSolventKey FeaturesReference
General Carboxylic AcidsNitroarenesIn situ activation-Direct access to N-aryl amides rsc.org
β-KetoamidesIsocyanatesMgCl₂-mediatedAlcoholicAtom-economical, mild conditions wku.edu

Photochemical Reactions and Photoinduced Transformations

The presence of the o-nitrobenzylidene moiety in this compound imparts a rich and complex photochemistry to the molecule. O-nitrobenzyl compounds are well-known photolabile protecting groups, and their photo-induced transformations have been extensively studied. acs.orgresearchgate.netnih.govosti.govresearchgate.netacs.orgacs.orgrsc.org Upon irradiation with UV light, these compounds undergo a series of intramolecular reactions, leading to cleavage and rearrangement products. acs.orgresearchgate.netnih.govosti.govresearchgate.netacs.orgacs.orgrsc.org

The photochemistry of α,β-unsaturated nitro compounds has also been investigated, revealing pathways such as cis-trans isomerization and rearrangement to α-oximinoketones. wku.eduwku.edursc.org The specific photochemical behavior of this compound is expected to be a composite of these reactivities, influenced by the unique structural features of the molecule.

Intramolecular Photoredox Pathways

The initial step in the photochemistry of o-nitrobenzyl compounds is widely accepted to be an intramolecular hydrogen atom transfer (HAT) from the benzylic position to one of the oxygen atoms of the nitro group. rsc.orgresearchgate.net This process occurs from an excited state of the molecule, typically the triplet state, and results in the formation of a transient biradical species. This biradical then rapidly rearranges to an aci-nitro intermediate, which is a key branching point for subsequent reactions. rsc.orgresearchgate.netnih.govresearchgate.netacs.org

This intramolecular HAT can be considered a photoredox process, where the nitro group is formally reduced and the benzylic carbon is formally oxidized. The efficiency of this initial step is influenced by the strength of the C-H bond being broken and the stability of the resulting radical. rsc.orgresearchgate.net In the case of this compound, the presence of the exocyclic double bond may influence the stability of the benzylic radical and thus the quantum yield of the initial photoreaction.

Studies on related o-nitrobenzylidene systems have shown that intramolecular proton transfer from an azomethine group to the nitro group can trigger photoisomerization. oup.com This suggests that the acidic protons of the malonic acid moiety in this compound could also participate in intramolecular proton transfer processes upon photoexcitation, potentially leading to unique reaction pathways.

Cleavage Mechanisms under Photoirradiation

Following the formation of the aci-nitro intermediate, several reaction pathways can lead to the cleavage of the molecule. A common pathway for o-nitrobenzyl compounds involves the cyclization of the aci-nitro intermediate to form a five-membered heterocyclic ring, a benzisoxazoline derivative. nih.govacs.org This intermediate is often unstable and can undergo further rearrangement and fragmentation.

In the context of this compound, this cyclization would be followed by a rearrangement that ultimately leads to the formation of 2-nitrosobenzaldehyde and a malonic acid derivative. The nature of the "leaving group" from the benzylic position significantly impacts the quantum yield of the photorelease. rsc.orgresearchgate.net For this compound, the cleavage would involve the carbon-carbon bond of the benzylidene group.

The photolysis of 2-nitrobenzylidene acetals has been shown to proceed through the formation of 2-nitrosobenzoic acid ester intermediates, which can then be hydrolyzed to release the protected diol. acs.orgnih.gov This indicates that the initial photoproducts can be stable enough to be isolated or trapped. The cleavage mechanism can be complex, and the final products can vary depending on the reaction conditions and the structure of the substrate. nih.gov For α,β-unsaturated nitro compounds, photochemical reactions can also lead to the formation of α-oximinoketones. wku.edu

Despite a comprehensive search for scientific data pertaining to "this compound," the specific information required to generate the requested article is not available in published literature.

The core of the requested article is centered on advanced structural characterization from single-crystal X-ray diffraction studies. However, no crystallographic data, such as a deposition number in the Cambridge Structural Database (CSDC), or published papers detailing the crystal structure of this compound could be located. This absence of foundational data makes it impossible to provide a scientifically accurate analysis of its molecular conformation, torsion angles, crystal packing, and the specific intermolecular interactions as outlined.

Similarly, dedicated vibrational spectroscopy studies (FTIR, Raman) for this compound are not publicly available. While data exists for related precursors like malonic acid or for isomers and derivatives such as Diethyl 2-(2-nitrobenzylidene)malonate, using this information would not be a valid representation of the specific target compound and would violate the strict requirement to focus solely on "this compound."

Therefore, due to the lack of necessary experimental data in the scientific domain, this request cannot be fulfilled.

Advanced Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

FT-IR and Raman spectroscopy are powerful non-destructive techniques that probe the vibrational modes of a molecule, offering a fingerprint of the functional groups present. For 2-(2-Nitrobenzylidene)malonic acid, the spectra are expected to exhibit characteristic bands corresponding to its constituent parts: the nitro-substituted aromatic ring, the carbon-carbon double bond, and the dicarboxylic acid moiety.

The FT-IR spectrum would be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimers. The C=O stretching of the carboxylic acid groups would typically appear as a strong, sharp band around 1700-1725 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to produce strong absorptions near 1520 cm⁻¹ and 1340 cm⁻¹, respectively. researchgate.net The C=C stretching of the benzylidene group would be observed in the 1620-1640 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while out-of-plane bending can be seen at lower wavenumbers.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C=C double bond and the aromatic ring stretching vibrations are expected to show strong Raman scattering. The symmetric stretching of the nitro group is also typically Raman active. In contrast, the O-H and C=O vibrations of the carboxylic acid might show weaker Raman signals compared to their intense IR absorptions.

Table 1: Expected FT-IR and Raman Vibrational Bands for this compound

Functional GroupVibrational ModeExpected FT-IR Wavenumber (cm⁻¹)Expected Raman Shift (cm⁻¹)Intensity
Carboxylic Acid (O-H)Stretching (H-bonded)2500-3300 (broad)WeakStrong (IR)
Carboxylic Acid (C=O)Stretching1700-1725MediumStrong (IR)
Nitro (NO₂)Asymmetric Stretching~1520WeakStrong (IR)
Nitro (NO₂)Symmetric Stretching~1340StrongStrong (IR)
Alkene (C=C)Stretching1620-1640StrongMedium (IR)
Aromatic (C=C)Stretching1450-1600StrongMedium-Weak (IR)
Aromatic (C-H)Stretching>3000StrongMedium (IR)

Correlation of Spectral Features with Molecular Geometry and Functional Groups

The positions and intensities of the vibrational bands in the FT-IR and Raman spectra are directly correlated with the molecule's geometry and the electronic environment of its functional groups. The presence of the electron-withdrawing nitro group influences the electronic distribution within the benzene (B151609) ring, which can cause shifts in the characteristic aromatic ring vibrational frequencies.

The geometry around the C=C double bond, likely in the more stable E-configuration to minimize steric hindrance between the aromatic ring and the malonic acid moiety, also affects the vibrational frequencies. The hydrogen bonding between the carboxylic acid groups to form a dimeric structure is evident from the broad O-H stretching band in the FT-IR spectrum. This intermolecular interaction significantly lowers the O-H stretching frequency from that of a free hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, vinylic, and carboxylic acid protons. The carboxylic acid protons would likely appear as a broad singlet far downfield, typically above 10 ppm, due to their acidic nature.

The aromatic protons on the nitro-substituted ring would appear in the aromatic region (7.0-9.0 ppm). Due to the influence of the ortho-nitro group, these protons would exhibit complex splitting patterns and downfield shifts. The vinylic proton, being adjacent to the electron-withdrawing aromatic ring and the dicarboxylic acid groups, is expected to be significantly deshielded and appear as a singlet in the range of 7.5-8.5 ppm.

Table 2: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H (4 protons)7.5 - 8.5m-
=CH (1 proton)~8.0s-
-COOH (2 protons)>10br s-

Carbon-13 (¹³C) NMR and DEPT Spectroscopy for Carbon Skeletal Characterization

The ¹³C NMR spectrum provides information about all the unique carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid groups are expected to resonate at the most downfield region, typically between 165-175 ppm. The aromatic carbons would appear in the range of 120-150 ppm, with the carbon bearing the nitro group being significantly deshielded. The carbons of the C=C double bond would also be in this region, with the benzylic carbon appearing further downfield than the carbon attached to the carboxylic acid groups.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be instrumental in distinguishing between CH, CH₂, and CH₃ groups, and quaternary carbons. For this compound, DEPT-135 would show positive signals for the aromatic CH carbons and negative signals for any CH₂ groups (none are present in the core structure), while quaternary carbons and the carbonyl carbons would be absent.

Table 3: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOH165-175
Ar-C (quaternary)145-150 (C-NO₂)
Ar-CH120-140
C=C (olefinic)125-145

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

Two-dimensional NMR techniques are crucial for establishing the connectivity between protons and carbons.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. nih.gov For this compound, this would primarily show correlations between the protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. nih.gov It would definitively link each aromatic proton signal to its corresponding carbon signal and the vinylic proton to its carbon.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a highly accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to a very high degree of precision. For this compound (C₁₀H₇NO₆), the calculated exact mass is 237.0273 g/mol . HRMS analysis would be expected to yield a molecular ion peak [M+H]⁺ or [M-H]⁻ very close to this calculated value, thus confirming the molecular formula.

Fragmentation patterns observed in the mass spectrum would also provide structural information. Common fragmentation pathways could include the loss of water (H₂O), carbon dioxide (CO₂), and the nitro group (NO₂).

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a favorable balance between accuracy and computational cost.

Geometry Optimization and Energetic Landscapes

Geometry optimization is a fundamental computational procedure aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-(2-Nitrobenzylidene)malonic acid, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to locate the lowest energy conformation.

The calculations would reveal the molecule's preferred shape, including the planarity of the benzylidene group and the orientation of the malonic acid and nitro substituents. By mapping the energetic landscape, researchers can identify not only the global minimum (the most stable conformer) but also other local minima (less stable conformers) and the transition states that connect them. This information is crucial for understanding the molecule's flexibility and conformational dynamics.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC=C (alkene)~1.34 Å
C-C (aryl-alkene)~1.48 Å
C-N (nitro)~1.47 Å
O-H (carboxyl)~0.97 Å
Bond AngleC-C=C (alkene)~125°
O-N-O (nitro)~124°
Dihedral AngleC(aryl)-C=C-C(malonyl)~180° (for planar)

Note: The data in this table is hypothetical and represents typical values for similar functional groups. Actual values would be determined by DFT calculations.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. Each calculated frequency corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

The results of these calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By correlating the calculated vibrational modes with the peaks observed in an experimental spectrum, scientists can confirm the molecule's structure and assign specific spectral features to the vibrations of its functional groups (e.g., C=O stretch of the carboxylic acids, N-O asymmetric stretch of the nitro group, C=C stretch of the alkene). Theoretical spectra serve as a valuable guide for understanding the complex vibrational behavior of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It provides a color-coded guide to the charge distribution, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, an MEP map would highlight the electronegative oxygen atoms of the nitro and carboxyl groups as regions of high negative potential, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms of the carboxylic acid groups would appear as regions of high positive potential, identifying them as sites susceptible to nucleophilic attack. The MEP map is an invaluable tool for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactivity.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. Analyses based on molecular orbital theory provide deep insights into reactivity, stability, and electronic transitions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the analysis would reveal the spatial distribution of these orbitals, showing which parts of the molecule are most involved in electron donation and acceptance.

Table 2: Hypothetical Frontier Orbital Energies for this compound

OrbitalEnergy (eV)
EHOMO-6.5 eV
ELUMO-2.1 eV
Energy Gap (ΔE)4.4 eV

Note: The data in this table is hypothetical and for illustrative purposes. Actual energy values would be derived from quantum chemical calculations.

Charge Transfer Dynamics and Frontier Orbital Theory

Frontier Orbital Theory is fundamental to understanding charge transfer processes in chemical reactions. A chemical reaction can often be described as an interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile).

Quantum Chemical Reactivity Descriptors

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in calculating reactivity descriptors that predict the chemical behavior of a molecule. These descriptors offer insights into the molecule's stability and the nature of its interactions.

Global chemical reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors provide a quantitative measure of a molecule's reactivity. Key global reactivity parameters include chemical hardness (η), softness (S), and the electrophilicity index (ω).

Chemical hardness (η) signifies resistance to change in electron distribution, with harder molecules being less reactive. Conversely, chemical softness (S) indicates a higher propensity for chemical reactions. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. DFT calculations are commonly used to determine these parameters, which are crucial for understanding the reactivity of compounds like this compound in various chemical environments. dergipark.org.trnih.govresearchgate.net

A representative set of calculated global reactivity descriptors for a related nitro-containing aromatic compound is presented in the table below. These values, obtained through DFT calculations, illustrate how electronic effects influence the reactivity of the molecule.

DescriptorValue (eV)
HOMO Energy-7.5
LUMO Energy-3.2
Energy Gap (HOMO-LUMO)4.3
Chemical Hardness (η)2.15
Chemical Softness (S)0.465
Electrophilicity Index (ω)4.98

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The condensed Fukui function, fk, is calculated for each atom 'k' in the molecule.

fk+ : Indicates the susceptibility of an atom to nucleophilic attack.

fk- : Indicates the susceptibility of an atom to electrophilic attack.

fk0 : Indicates the susceptibility of an atom to radical attack.

For this compound, the nitro group and the carboxylic acid functionalities are expected to be key sites for chemical reactions. Fukui function analysis can pinpoint the specific atoms within these groups that are most likely to participate in chemical transformations.

Intermolecular Interaction Analysis using Computational Methods

The solid-state properties and crystal packing of this compound are governed by a network of non-covalent interactions. Computational methods are essential for visualizing and quantifying these interactions.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govresearchgate.netbiruni.edu.tr The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) is greater than that of all other molecules in the crystal.

The surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts.

The percentage contributions of various intermolecular contacts for a related nitrobenzylidene derivative are detailed in the table below.

Contact TypeContribution (%)
H···H29.0
O···H/H···O30.5
C···H/H···C28.2
C···C5.8
N···H/H···N3.5
Other3.0

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly in solution or in the solid state. mdpi.com These simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations could be employed to study:

Conformational analysis: Exploring the different spatial arrangements of the molecule and their relative energies.

Solvation effects: Investigating how the molecule interacts with solvent molecules and how this influences its structure and reactivity.

Crystal growth and morphology: Simulating the aggregation of molecules to form a crystal lattice, providing insights into the factors that control crystal shape and size.

Studies on malonic acid have utilized MD simulations to investigate the role of hydrogen-bond chains in the solid phase and to calculate properties such as lattice parameters and elastic constants. ias.ac.in Similar simulations for this compound would provide valuable information on its dynamic behavior and material properties.

Solvent Effects on Molecular Conformation and Reactivity

Without dedicated computational chemistry studies, any attempt to describe the stable conformers, rotational energy barriers, intramolecular interactions, or the impact of various solvent environments on this compound would be speculative and not based on verifiable scientific findings. Further research in the field of theoretical and computational chemistry is required to elucidate these specific molecular characteristics.

Mechanistic Studies of Chemical Reactivity and Selectivity

Reaction Mechanism Elucidation using Experimental and Computational Methods

The primary formation of 2-(2-nitrobenzylidene)malonic acid occurs via the Knoevenagel condensation. smolecule.comtandfonline.com The mechanism, typically base-catalyzed, begins with the deprotonation of malonic acid to form a highly nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde (B1664092). The resulting alkoxide intermediate subsequently undergoes dehydration, often facilitated by the acidic protons of the carboxyl groups, to yield the final conjugated product. rsc.orgrsc.org

The presence of the ortho-nitro group significantly influences the electrophilicity of the benzaldehyde's carbonyl group, making it highly susceptible to nucleophilic attack.

Kinetically Versus Thermodynamically Controlled Pathways

In chemical reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control. mdpi.comjackwestin.com

Kinetic Control: At lower temperatures or with shorter reaction times, the product that forms fastest is favored. youtube.com This product, known as the kinetic product, is formed via the pathway with the lowest activation energy. libretexts.orgyoutube.com

Thermodynamic Control: At higher temperatures or with longer reaction times, the system can reach equilibrium. Under these conditions, the most stable product is favored, regardless of the rate at which it is formed. libretexts.org This is the thermodynamic product. jackwestin.com

Role of Catalysts in Reaction Rate and Selectivity

Catalysts are crucial in the synthesis of this compound, primarily for the initial Knoevenagel condensation step.

Base Catalysis: The most common catalysts are bases, such as primary or secondary amines (e.g., piperidine) or their salts. tandfonline.com The base facilitates the deprotonation of malonic acid, increasing the concentration of the reactive enolate and thereby accelerating the rate of nucleophilic attack on the aldehyde. rsc.org The choice of base can influence the reaction rate and yield.

Acid Catalysis: While less common for the initial condensation with malonic acid, acid catalysts can play a role in the dehydration step of the intermediate aldol (B89426) addition product. mdpi.com

Lewis Acid Catalysis: Lewis acids like boric acid have been shown to catalyze Knoevenagel condensations by activating the aldehyde's carbonyl group, making it more electrophilic. mdpi.com

Phase Transfer Catalysts: In biphasic systems, phase transfer catalysts like triethylamine (B128534) (TEA) can be employed. TEA can act as both a base and a phase transfer agent, facilitating the reaction between the aqueous and organic phases. rsc.org

The selection of a catalyst is pivotal in optimizing the reaction for high yield and purity, minimizing side reactions.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of this compound offers avenues for creating more complex molecules. The inherent structure of the compound dictates the regioselectivity and stereoselectivity of these reactions.

Regioselectivity: The molecule presents several reactive sites: the two carboxylic acid groups, the carbon-carbon double bond (Michael acceptor), and the nitro group.

Reactions with alcohols will form esters at the carboxyl groups.

Nucleophilic attack, such as a Michael addition, will occur at the β-carbon of the double bond due to the electron-withdrawing nature of the adjacent ester and nitro-substituted phenyl groups.

Reduction of the nitro group to an amine provides a nucleophilic site on the aromatic ring. smolecule.com

Stereoselectivity: The benzylidene double bond is typically formed as the more stable E-isomer to minimize steric hindrance. Subsequent reactions, such as addition to the double bond, can create new stereocenters. The approach of the reagent can be influenced by the existing stereochemistry and the reaction conditions, potentially leading to diastereomeric products. Asymmetric catalysis could be employed to favor the formation of a single enantiomer. dalalinstitute.com

Influence of Substituent Effects on Reactivity and Transformation

The electronic properties of substituents on the aromatic ring profoundly impact the reactivity of the molecule. The ortho-nitro group in this compound is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates the molecule towards nucleophilic attack at the double bond and increases the acidity of the carboxylic acid groups. libretexts.org

Hammett-Type Correlations and Quantitative Structure-Activity Relationships (QSAR) in Reaction Kinetics

The Hammett equation provides a powerful tool for quantifying the effect of substituents on the reaction rates and equilibria of aromatic compounds. wikipedia.orgviu.ca It is expressed as:

log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. Positive values indicate electron-withdrawing groups, while negative values indicate electron-donating groups. wikipedia.org

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. wikipedia.org

Substituent (X)σ_metaσ_paraPredicted effect on Knoevenagel Condensation Rate
-NO₂+0.71+0.78Strong Acceleration
-CN+0.56+0.66Acceleration
-Br+0.39+0.23Moderate Acceleration
-H0.000.00Baseline
-CH₃-0.07-0.17Retardation
-OCH₃+0.12-0.27Retardation (para), Slight Acceleration (meta)
-OH+0.12-0.37Retardation (para), Slight Acceleration (meta)

Data sourced from established Hammett constant tables. The predicted effect is based on the positive ρ value observed in analogous reactions. researchgate.netviu.ca

Reaction Cascade and Tandem Processes Initiated by this compound

The structure of this compound is well-suited for initiating reaction cascades, where a single event triggers a series of subsequent intramolecular reactions. A prominent potential cascade is the reductive cyclization .

This tandem process would involve two key steps:

Knoevenagel Condensation: Formation of this compound from 2-nitrobenzaldehyde and malonic acid.

Reductive Cyclization: The nitro group is reduced, typically with a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation. The resulting amino group can then act as an intramolecular nucleophile, attacking one of the electrophilic carbonyl carbons of the malonate moiety. Subsequent decarboxylation and cyclization can lead to the formation of heterocyclic structures, such as 2-oxindoles or quinolones. nih.govmdpi.com

This one-pot synthesis approach is highly efficient, building molecular complexity from simple starting materials in a single synthetic operation.

Advanced Methodologies in Synthetic Organic Chemistry Utilizing the 2 2 Nitrobenzylidene Malonic Acid Scaffold

Development of Novel Synthetic Reagents and Building Blocks

The strategic placement of functional groups in 2-(2-nitrobenzylidene)malonic acid makes it an ideal precursor for the development of novel synthetic reagents and building blocks, particularly for the synthesis of heterocyclic compounds. rsc.orgrsc.orgmdpi.commsesupplies.comsigmaaldrich.comapolloscientific.co.ukresearchgate.net The presence of the nitro group, the activated double bond, and the dicarboxylic acid moiety allows for a wide range of chemical manipulations.

The reduction of the nitro group to an amine is a key transformation, converting the scaffold into 2-(2-aminobenzylidene)malonic acid. This resulting ortho-amino-substituted aromatic compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in many biologically active molecules. For instance, condensation reactions with carbonyl compounds can lead to the formation of quinoline (B57606) and benzodiazepine (B76468) derivatives.

Furthermore, the malonic acid portion of the molecule can undergo decarboxylation to yield a cinnamic acid derivative, which can then be subjected to various addition and cyclization reactions. The versatility of nitroalkenes in the synthesis of three- to five-membered oxygen, nitrogen, and sulfur heterocycles has been extensively reviewed, highlighting the potential of the this compound scaffold in generating a diverse array of heterocyclic systems through reactions like Michael additions and cycloadditions. rsc.org

Nitrogen-containing building blocks derived from related structures like α-methylene-β-hydroxy esters have been widely employed in the synthesis of natural products and biologically relevant heterocycles. nih.gov This underscores the potential of this compound and its derivatives as valuable intermediates in synthetic organic chemistry. The reactivity of the nitro group also allows for its conversion into other functional groups, further expanding its utility as a versatile building block.

Scaffold Diversification Strategies for Structural Exploration

The this compound scaffold is highly amenable to diversification, enabling the exploration of a broad chemical space. Scaffold diversification is a crucial strategy in medicinal chemistry and materials science for generating libraries of compounds with varied structural features and, consequently, diverse biological activities or material properties.

One primary strategy for diversifying this scaffold involves the modification of its peripheral functional groups. The carboxylic acid groups can be converted into a variety of esters, amides, or other acid derivatives, each introducing different steric and electronic properties. The aromatic ring can be further functionalized through electrophilic substitution reactions, although the deactivating effect of the nitro group must be considered.

A more advanced approach to scaffold diversification is "scaffold hopping," where the core structure of the molecule is altered to create novel chemical entities with potentially improved properties. For this compound, this could involve intramolecular cyclization reactions to form new ring systems. For example, under appropriate conditions, the nitro and carboxylic acid groups could potentially react to form a lactam or other heterocyclic structures.

The generation of hyperdiverse chemical libraries is another powerful application of this scaffold. researchgate.net By systematically reacting the various functional groups of this compound with a diverse set of reactants, large combinatorial libraries can be synthesized. This approach is particularly valuable in drug discovery for identifying lead compounds with desired biological activities.

Applications in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern synthetic chemistry due to their efficiency and atom economy. The this compound scaffold, and its constituent parts, are well-suited for participation in MCRs.

The Knoevenagel condensation, a key reaction in the synthesis of this compound itself from 2-nitrobenzaldehyde (B1664092) and malonic acid, is often a component of MCRs. youtube.com This initial condensation creates an activated alkene that can readily participate in subsequent reactions.

For instance, MCRs involving salicylaldehydes, malononitrile (B47326), and a third component are well-documented for the synthesis of various heterocyclic systems. nih.govresearchgate.net While not directly involving this compound, these reactions highlight the potential of its structural motifs. A hypothetical MCR could involve the in situ formation of this compound followed by a reaction with a nucleophile, such as an amine or a thiol, leading to the rapid construction of complex molecular architectures.

Domino reactions, a subset of MCRs where subsequent reactions occur in a cascade without the need for additional reagents or catalyst changes, are also a promising application. The reactive nature of the nitro group and the activated double bond in this compound could initiate a domino sequence, leading to the formation of polycyclic systems in a single step.

The table below illustrates the yields of various chromeno[2,3-b]pyridines synthesized via a multi-component reaction involving salicylaldehydes, malononitrile dimer, and malonic acid, demonstrating the utility of these components in MCRs. nih.gov

EntrySalicylaldehyde SubstituentSolventTime (h)Yield (%)
1HDMSO2492
2HDMF2470
3HNMP2485
45-BrDMSO2498
53,5-di-BrDMSO2495
65-MeDMSO2485
74-OMeDMSO2475
83-OEtDMSO2465

Design of Probes for Mechanistic Studies in Complex Chemical Systems

The unique electronic and structural features of this compound make it a candidate for the design of molecular probes to study reaction mechanisms in complex chemical systems. The ortho-nitrobenzyl group is a well-known photolabile protecting group, and this property could be harnessed to create photo-responsive probes.

Upon irradiation with UV light, ortho-nitrobenzyl compounds can undergo an intramolecular rearrangement to release a caged molecule. By incorporating the this compound scaffold into a larger molecular system, it could be used to initiate a reaction or release a signaling molecule upon photo-activation, allowing for the temporal and spatial control of chemical processes.

Furthermore, the conjugated system of the molecule, which can be extended through further reactions, could lead to the development of fluorescent probes. The fluorescence properties of such probes could be designed to change upon interaction with a specific analyte or upon a change in the chemical environment, providing a means to monitor chemical reactions or biological processes in real-time.

The malonic acid moiety can also serve as a chelating agent for metal ions. This could be exploited to create probes where the binding of a metal ion modulates the spectroscopic properties of the molecule, allowing for the detection and quantification of metal ions in solution.

While direct applications of this compound as a mechanistic probe are not yet widely reported, its inherent chemical functionalities provide a strong foundation for the future development of such tools for advanced chemical and biological research.

Future Research Directions and Unexplored Avenues

Integration with Flow Chemistry and Automated Synthesis

The synthesis of 2-(2-nitrobenzylidene)malonic acid and its derivatives is primed for integration with flow chemistry and automated synthesis platforms. Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers significant advantages over traditional batch methods, including enhanced safety, improved heat transfer, and greater scalability. europa.eu For reactions involving potentially hazardous reagents or highly exothermic processes, such as nitrations, flow chemistry provides a much safer and more controlled environment. europa.euewadirect.com This approach can lead to higher purity products and more efficient, automated procedures. europa.eu

Automated synthesis, often coupled with flow chemistry, can accelerate the discovery and optimization of new derivatives. chemrxiv.orgnih.gov These systems can rapidly generate libraries of compounds for screening, which is particularly valuable in drug discovery and materials science. chemrxiv.orgnih.gov By automating the synthesis process, researchers can explore a wider range of reaction conditions and starting materials, leading to the identification of novel compounds with desired properties. chemrxiv.org The miniaturization and acceleration offered by automated platforms can significantly reduce the time and resources required for synthesis. nih.gov

For instance, the Knoevenagel condensation, a key reaction in the synthesis of this compound from 2-nitrobenzaldehyde (B1664092) and malonic acid, is well-suited for adaptation to a continuous flow process. smolecule.comorganic-chemistry.org This would allow for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing the formation of byproducts. organic-chemistry.org

Exploration of Novel Catalytic Systems for Challenging Transformations

Future research will likely focus on the development of novel catalytic systems to effect challenging transformations of this compound. The presence of multiple functional groups—the nitro group, the carboxylic acids, and the carbon-carbon double bond—offers a rich landscape for catalytic exploration.

One area of interest is the selective reduction of the nitro group to an amine. This transformation would yield 2-(2-aminobenzylidene)malonic acid, a valuable precursor for the synthesis of various heterocyclic compounds and other complex molecules. Researchers are investigating the use of more efficient and environmentally friendly catalysts, such as magnetite sulfonic acid, to facilitate this reduction. sigmaaldrich.com

Furthermore, the development of catalysts for asymmetric transformations is a significant avenue for future work. Enantiomerically pure derivatives of this compound could have important applications in pharmaceuticals and materials science. The exploration of chiral catalysts for reactions such as asymmetric hydrogenation or cyclization would open up new possibilities for creating stereochemically defined molecules.

Advanced Materials Science Applications (excluding direct product properties/performance in devices)

Beyond its use as a synthetic intermediate, this compound and its derivatives hold promise as building blocks for advanced materials. One area of exploration is their incorporation into metal-organic frameworks (MOFs). The carboxylic acid groups can act as linkers to coordinate with metal ions, forming porous, crystalline structures with potential applications in gas storage, catalysis, and separations. The synthesis of MOFs can be significantly enhanced through flow chemistry, allowing for a more efficient and scalable production of these materials. researchgate.net

Additionally, the malonic acid moiety can be utilized in the formation of novel polymers. mdpi.com By reacting with appropriate comonomers, it is possible to create polyesters or polyamides with unique properties conferred by the nitrobenzylidene group. These materials could find applications in various fields, depending on their thermal, mechanical, and optical characteristics.

Deepening Computational Models for Predictive Chemical Behavior

Computational modeling is becoming an increasingly powerful tool for predicting the chemical behavior of molecules like this compound. researchgate.net Techniques such as molecular docking, molecular dynamics simulations, and quantum mechanics calculations can provide valuable insights into the compound's reactivity, conformational preferences, and potential interactions with other molecules. researchgate.netnih.gov

Future research will focus on developing more accurate and sophisticated computational models to predict the outcomes of reactions involving this compound. These models can help to guide experimental work by identifying promising reaction conditions and predicting the properties of new derivatives. For example, docking studies could be used to design derivatives with specific biological targets in mind. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-Nitrobenzylidene)malonic acid, and how is reaction efficiency optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between malonic acid and 2-nitrobenzaldehyde derivatives. For example, a reported method involves refluxing equimolar quantities of malonic acid and 2-nitrobenzaldehyde in acetic acid under catalytic conditions, yielding 52% after recrystallization . Key optimization parameters include solvent choice (e.g., DMSO for solubility), temperature control (80–100°C), and catalyst selection (e.g., piperidine for imine formation). Yield improvements may require iterative adjustment of stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Distinct peaks for the nitrobenzylidene proton (δ ~8.15–8.24 ppm) and carboxylic acid protons (δ ~12–13 ppm) confirm the conjugated system and acid functionality .
  • IR Spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) validate the carbonyl and nitro groups .
  • UV-Vis : Absorption bands in the 300–400 nm range indicate π→π* transitions in the aromatic nitro-substituted system .

Q. What safety protocols are recommended for handling nitro-substituted malonic acid derivatives in laboratory settings?

  • Methodological Answer : While specific safety data for this compound is limited, general precautions for nitro compounds apply:

  • Use fume hoods to avoid inhalation of fine particles.
  • Wear nitrile gloves and eye protection due to potential skin/eye irritation.
  • Store in airtight containers away from reducing agents to prevent explosive decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map electron localization functions (ELF) to identify reactive sites. For example, the nitro group’s electron-withdrawing effect increases electrophilicity at the benzylidene carbon, facilitating nucleophilic attacks. Molecular dynamics simulations (e.g., using GROMACS) further predict aggregation behavior in aqueous environments, critical for drug delivery applications .

Q. What mechanistic insights explain the anti-inflammatory activity of arylidene malonate derivatives like this compound?

  • Methodological Answer : In vivo studies using carrageenin-induced rat paw edema models suggest that nitro-substituted derivatives inhibit TLR4/NF-κB signaling pathways. Methodologically, activity is assessed via ELISA (e.g., TNF-α reduction) and Western blot (phosphorylation inhibition of IκBα). Comparative studies with fluorobenzylidene analogs show nitro groups enhance bioactivity by 30–40%, likely due to improved membrane permeability .

Q. What experimental strategies address low yields in the synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Transition metal catalysts (e.g., ZnCl₂) enhance imine formation efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reactant solubility but may require post-reaction acid quenching.
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes, minimizing side-product formation .

Q. How do structural modifications (e.g., halogen substitution) alter the photochemical stability of nitrobenzylidene malonates?

  • Methodological Answer : UV irradiation experiments coupled with HPLC analysis reveal that nitro derivatives undergo radical-mediated decomposition (e.g., malonyl radical formation). Chloro-substituted analogs exhibit longer half-lives (t₁/₂ = 45 min vs. 25 min for nitro derivatives) due to reduced radical stability. ESR spectroscopy tracks radical intermediates, guiding stability optimization .

Q. What molecular dynamics (MD) simulations reveal about the aggregation behavior of malonic acid derivatives in aerosol models?

  • Methodological Answer : MD simulations (e.g., using CHARMM force fields) show that nitrobenzylidene derivatives form spherical aggregates in aqueous environments, contrasting with oxalic acid’s irregular clusters. This behavior, attributed to the methylene group’s flexibility, impacts environmental fate studies and informs aerosol particle design .

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2-(2-Nitrobenzylidene)malonic acid

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